1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol
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Overview
Description
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reaction conditions for the synthesis of certain imidazole derivatives were found to be mild enough for the inclusion of a variety of functional groups . Additionally, some processes can be run under solvent-free conditions , which may influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
1-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)-2,2-dimethylpropane-1,3-diol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Molecular Mechanism
The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the amino group and the dimethylpropane-1,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzimidazole core.
Scientific Research Applications
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester: This compound shares the benzimidazole core but has different substituents, leading to distinct chemical and biological properties.
1-(5-amino-1-methyl-1H-benzimidazol-2-yl)ethanol: Another similar compound with variations in the side chain, affecting its reactivity and applications.
Uniqueness
1-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(5-amino-1-methylbenzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,7-17)11(18)12-15-9-6-8(14)4-5-10(9)16(12)3/h4-6,11,17-18H,7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNODROCANLZCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=NC2=C(N1C)C=CC(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.